molecular formula C24H26FN3O B2578602 (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1358555-78-8

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2578602
CAS No.: 1358555-78-8
M. Wt: 391.49
InChI Key: OCKXILJLLKSYAZ-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a fluoro group, an isopropylphenylamino group, and a piperidinylmethanone moiety, making it a molecule of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the quinoline core, followed by the introduction of the fluoro group at the 6-position. The next step involves the formation of the 4-((4-isopropylphenyl)amino) group through a nucleophilic aromatic substitution reaction. Finally, the piperidin-1-ylmethanone moiety is introduced via a coupling reaction, often using reagents like piperidine and a suitable carbonyl source under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline core and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies have explored its use in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific interactions with other molecules or materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity. The piperidin-1-ylmethanone moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have been widely studied for their antimalarial properties.

    Fluoroquinolones: These antibiotics, such as ciprofloxacin, also feature a quinoline core with a fluoro substitution, highlighting the importance of this structure in medicinal chemistry.

Uniqueness

What sets (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c1-16(2)17-6-9-19(10-7-17)27-23-20-14-18(25)8-11-22(20)26-15-21(23)24(29)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKXILJLLKSYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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